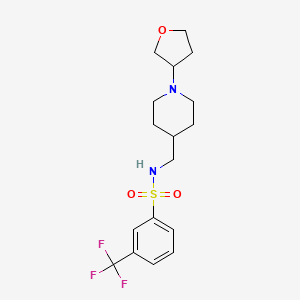
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H23F3N2O3S and its molecular weight is 392.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure incorporates a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of compounds.
Research indicates that compounds similar to this compound often exert their effects through several mechanisms:
- Inhibition of Tumor Cell Proliferation : Studies have shown that related benzenesulfonamides can inhibit the proliferation of various cancer cell lines by inducing apoptosis and ferroptosis. For instance, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) has demonstrated significant inhibitory effects on tumor cell proliferation and migration through modulation of the KEAP1-NRF2-GPX4 axis, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .
- Molecular Docking Studies : Molecular docking studies suggest that these compounds interact with key proteins involved in cancer pathways. For instance, PMSA was found to bind with NRF2, inhibiting its activity and thus promoting ferroptosis in tumor cells .
Case Studies
- Anti-Tumor Activity : In a study involving PMSA, significant inhibition of cell colony formation and migration was observed across various cancer cell lines. The compound's ability to induce ferroptosis was linked to its effects on lipid ROS levels and the downregulation of SLC7A11/XCT and GPX4 proteins .
- Selectivity for Cancer Cells : Another study highlighted that derivatives of benzenesulfonamides exhibited selective cytotoxicity towards cancer cells compared to non-cancerous cells. For example, certain derivatives showed an IC50 value significantly lower in MDA-MB-231 triple-negative breast cancer cells compared to MCF10A non-cancerous cells .
Comparative Data Table
| Compound Name | Target Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| PMSA | Tumor proliferation inhibition | 0.126 | Induces ferroptosis via NRF2 inhibition |
| Compound 72 | Breast cancer cell inhibition | 0.87–12.91 | Inhibits EGFR phosphorylation |
| Compound 83 | Selective for MCF-7/MDA-MB-231 | 0.87 | Induces apoptosis via caspase activation |
Propiedades
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O3S/c18-17(19,20)14-2-1-3-16(10-14)26(23,24)21-11-13-4-7-22(8-5-13)15-6-9-25-12-15/h1-3,10,13,15,21H,4-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDIAJIKZAHUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













